molecular formula C11H9N B3204565 Indole-3-acetonitrile CAS No. 10381-08-5

Indole-3-acetonitrile

Cat. No.: B3204565
CAS No.: 10381-08-5
M. Wt: 155.2 g/mol
InChI Key: XKRYOUCCZJSMIW-UHFFFAOYSA-N
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Description

Indole-3-acetonitrile is an organic compound that belongs to the indole family. It is a significant intermediate in the biosynthesis of indole-3-acetic acid, a crucial plant hormone. This compound is known for its role in plant growth regulation and has been documented to have ten times the efficacy of indole-3-acetic acid in promoting plant growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indole-3-acetonitrile can be synthesized through various methods. One common approach involves the reaction of indole with acetonitrile in the presence of a base. Another method includes the use of indole-3-carboxaldehyde as a starting material, which is then converted to this compound through a series of reactions involving cyanide sources .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Indole-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Indole-3-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

Indole-3-acetonitrile exerts its effects primarily through its conversion to indole-3-acetic acid in plants. This conversion involves enzymatic processes that regulate plant growth and development. The compound binds to specific receptors in plant cells, triggering a series of biochemical reactions that lead to morphological changes . In medical research, it has been shown to interact with neurotransmitter pathways, affecting cell viability and signaling .

Comparison with Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone with similar growth-regulating effects.

    Indole-3-butyric acid: Another plant growth regulator with similar properties but different efficacy.

    Indole-3-carboxaldehyde: A precursor in the synthesis of indole-3-acetonitrile.

Uniqueness: this compound is unique due to its higher efficacy in promoting plant growth compared to indole-3-acetic acid. Its ability to be converted into indole-3-acetic acid in vivo adds to its significance as a plant growth regulator .

Properties

IUPAC Name

2-(3H-inden-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,6H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRYOUCCZJSMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Indene (2 ml), 1.99 g, 17.2 mmol) was dissolved in dry THF (2 ml) and stirred at -78° under nitrogen. n-Butyllithium (6.87 ml of a 2.5M solution in hexane: 17.2 mmol) was added, and the solution was then warmed to ambient temperature, stirred for 15 minutes, recooled to -78°, and added via syringe to a solution of chloroacetonitrile (1.09 ml, 1.30 g, 17.2 mmol) in THF (2 ml) stirred at -78°. After completion of the addition, the solution was diluted with ether (200 ml) and washed with 1M HCl followed by saturated sodium bicarbonate solution. The ether layer was dried over sodium sulfate, filtered, and evaporated to dryness in vacuo. The residue was chromatographed on a silica gel column eluted with 10% EtOAc in hexane and the product fractions evaporated in vacuo to give 3-cyanomethylindene. 3-Cyanomethylindene (310 mg, 2.0 mmol) was dissolved in a 10% solution of conc. ammonium hydroxide in absolute ethanol. 5% Rhodium/alumina catalyst (60 mg) was added and the mixture was shaken under an atmosphere of hydrogen (40 psi) overnight. The mixture was filtered, and the filtrate was evaporated to dryness in vacuo. The residue was chromatographed on a silica gel column eluted with 93:7:0.7 CH2Cl2 :MeOH:NH4OH, and the product fractions were combined and evaporated to dryness in vacuo to provide 1-(2-aminoethyl)indane. 1-(2-Aminoethyl)indane (47 mg, 0.292 mmol) and (+)-10-camphorsulfonyl chloride (73 mg, 0.29 mmol) were combined in CH2Cl2 (2 ml), treated with triethylamine (2 drops), and stirred at ambient temperature overnight. The mixture was evaporated to dryness in vacuo and the residue chromatographed on a silica gel column eluted in with 20% EtOAc in hexane. The product fractions were combined and evaporated to dryness in vacuo. The resulting oil was dried in vacuo at ambient temperature for 3 hours to provide the title compound as a solid: (mp 52°-70°).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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